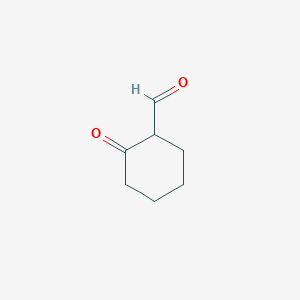
2-Oxocyclohexanecarbaldehyde
Overview
Description
2-Oxocyclohexanecarbaldehyde is a bifunctional carbonyl compound with the molecular formula C₇H₁₀O₂. It is known for its reactivity with amines to form carbinols and its use as a more environmentally friendly alternative to piperidine . This compound is also referred to as cyclohexanecarboxaldehyde, 2-oxo-, and has various applications in organic synthesis and industrial processes .
Preparation Methods
2-Oxocyclohexanecarbaldehyde can be synthesized through several methods:
Oxidation of Cyclohexanol: One common method involves the oxidation of cyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Hydration of Cyclohexene: Another method includes the hydration of cyclohexene followed by oxidation to form the desired aldehyde.
Industrial Production: Industrially, it can be produced through the catalytic oxidation of cyclohexane in the presence of air or oxygen, using catalysts like cobalt or manganese salts.
Chemical Reactions Analysis
2-Oxocyclohexanecarbaldehyde undergoes various chemical reactions:
Oxidation: It can be further oxidized to form cyclohexanecarboxylic acid using strong oxidizing agents.
Substitution: It reacts with primary amines to form isomeric products, depending on the position of substitution on the aromatic ring.
Electrochemical Reactions: It has been shown to react electrochemically in asymmetric synthesis.
Scientific Research Applications
2-Oxocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles, such as amines, to form carbinols. This reaction is facilitated by the presence of the carbonyl group, which acts as an electrophilic center . The compound can also undergo electrochemical reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
2-Oxocyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanone: Both compounds contain a cyclohexane ring with a carbonyl group, but this compound has an additional aldehyde group, making it more reactive.
Cyclohexanecarboxaldehyde: This compound lacks the ketone group present in this compound, resulting in different reactivity and applications.
2-Formylcyclohexanone: Similar to this compound, this compound contains both an aldehyde and a ketone group, but the position of the functional groups may vary.
Properties
IUPAC Name |
2-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPUFSZQDCMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480030, DTXSID20901489 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_613 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-63-1 | |
| Record name | 2-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


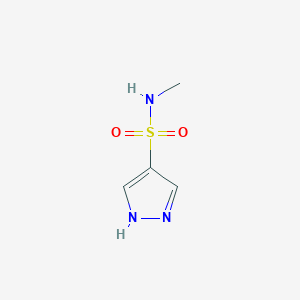

![2-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3046008.png)

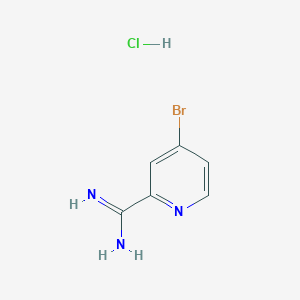
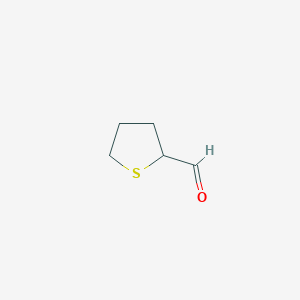

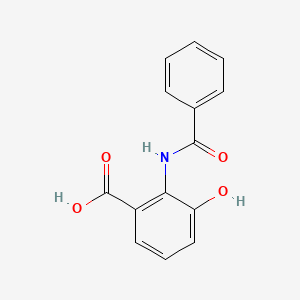
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3046018.png)

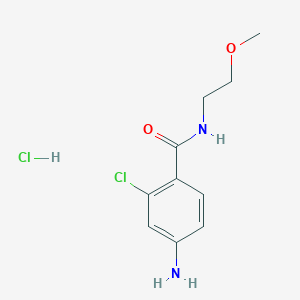
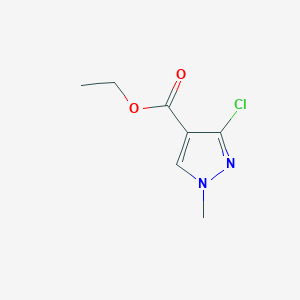
![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)

